N-(1-Acetyl-1H-indazol-6-yl)acetamide
Description
N-(1-Acetyl-1H-indazol-6-yl)acetamide is a heterocyclic compound featuring an indazole core substituted with an acetyl group at the 1-position and an acetamide moiety at the 6-position.
Properties
CAS No. |
95091-98-8 |
|---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-(1-acetylindazol-6-yl)acetamide |
InChI |
InChI=1S/C11H11N3O2/c1-7(15)13-10-4-3-9-6-12-14(8(2)16)11(9)5-10/h3-6H,1-2H3,(H,13,15) |
InChI Key |
XUFUTLBIDZQCRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C=NN2C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Acetyl-1H-indazol-6-yl)acetamide typically involves the acylation of indazole derivatives. One common method includes the reaction of 1-acetyl-1H-indazole with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar acylation reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(1-Acetyl-1H-indazol-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
Pharmaceutical Development
N-(1-Acetyl-1H-indazol-6-yl)acetamide has garnered attention in pharmaceutical research due to its unique structural features and biological activities. The compound's indazole structure, characterized by a bicyclic system, contributes to its interaction with various biological targets. This interaction is essential for developing new therapeutic agents, particularly in oncology and anti-inflammatory treatments.
Key Applications:
- Cancer Therapy: The compound exhibits potential as an anti-cancer agent by targeting pathways involved in tumor growth and angiogenesis. Research indicates that derivatives of indazole compounds can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator in tumor angiogenesis .
- Anti-inflammatory Properties: Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Biological Activities
The biological activities of this compound are primarily attributed to its ability to modulate enzyme activity and receptor interactions.
Biological Mechanisms:
- Enzyme Inhibition: The compound has shown promise in inhibiting specific enzymes involved in inflammatory processes and tumor progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Receptor Modulation: By interacting with various receptors, this compound may influence signaling pathways that regulate cell survival and proliferation .
Case Studies
Several case studies have explored the efficacy of compounds related to this compound in clinical settings.
Notable Case Studies:
- VEGFR Inhibition: A study demonstrated that indazole derivatives could inhibit VEGFR activity, leading to decreased angiogenesis in tumors. This finding supports the potential use of this compound as a lead compound for developing anti-cancer therapies .
| Study Focus | Findings | Implications |
|---|---|---|
| VEGFR Inhibition | Indazole derivatives showed moderate inhibition of VEGFR with IC50 values indicating potential efficacy | Supports development as an anti-cancer agent |
| Anti-inflammatory | Preliminary results suggest significant reduction in inflammatory markers | Potential for treating chronic inflammatory diseases |
Research Needs:
- Mechanistic Studies: Detailed studies are required to understand how the compound interacts at the molecular level with its targets.
- Clinical Trials: Initiating clinical trials to assess safety and efficacy in humans will be vital for determining its therapeutic potential.
Mechanism of Action
The mechanism of action of N-(1-Acetyl-1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It modulates various signaling pathways, leading to its therapeutic effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The compound is compared to the following analogs (Table 1):
Key Observations :
- Indazole vs. Benzothiazole/Carbazole : The indazole core (this compound) is smaller than tetrahydrocarbazole and benzothiazole derivatives , likely resulting in faster metabolic clearance but reduced binding affinity for bulky enzyme pockets.
- Substituent Effects : The acetyl group in the target compound increases lipophilicity (logP ~1.8 estimated) compared to the chloro-substituted analog (logP ~1.5) . The trifluoromethyl group in benzothiazole derivatives enhances metabolic resistance .
Physicochemical Properties
- Solubility : Acetamide derivatives generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO). The chloro-substituted analog () may have lower aqueous solubility due to reduced polarity compared to the acetylated compound.
- Stability : The acetyl group in the target compound is hydrolytically stable under physiological conditions, whereas the chloro substituent in 2-Chloro-N-(1H-indazol-6-yl)-acetamide may undergo nucleophilic substitution reactions .
Biological Activity
N-(1-Acetyl-1H-indazol-6-yl)acetamide is a compound characterized by its unique indazole structure, which includes an acetyl group and a ketone functional group. This structural complexity suggests a range of potential biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features:
- Indazole Moiety : A bicyclic structure that contributes to its biological interactions.
- Acetyl and Ketone Functional Groups : These functionalities are known to enhance the compound's reactivity and interaction with biological targets.
Table 1: Structural Characteristics of Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1H-Indazole | Basic indazole structure | Found in various natural products; less complex than N-(1-Acetyl...) |
| Acetylindole | Indole derivative with acetyl group | Lacks the additional ketone functionality |
| 5-Aminoindazole | Amino-substituted indazole | Exhibits different biological activities due to amino group |
Biological Activities
Research indicates that this compound exhibits various biological activities, primarily due to its ability to interact with specific biological targets involved in cellular processes. Notable activities include:
- Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, modifications in the structure can lead to varying levels of efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
- Cytokine Induction : In vitro studies have demonstrated that this compound can stimulate cytokine release from immune cells. For example, compounds derived from similar structures have been shown to induce IL-6 and IL-8 production in human peripheral blood mononuclear cells (hPBMC) .
- Inhibition of Heme Oxygenase-1 (HO-1) : Some derivatives have been evaluated for their potential as HO-1 inhibitors, which are relevant in cancer therapy due to HO-1's role in tumor progression and chemoresistance .
Study on Antimicrobial Activity
A recent study evaluated a series of indazole derivatives, including this compound, for their antimicrobial properties. The results indicated that certain modifications could enhance activity against Candida albicans while maintaining effectiveness against bacterial strains .
Cytokine Release Assay
In another study involving 225 compounds, including those related to N-(1-Acetyl...) structures, it was found that several compounds significantly increased the secretion of IL-6 and IL-8 upon stimulation with lipopolysaccharides (LPS). This suggests a potential role in modulating immune responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
